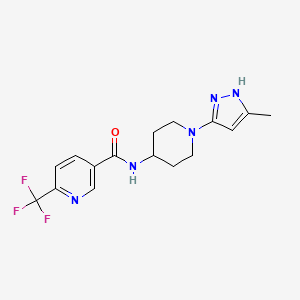

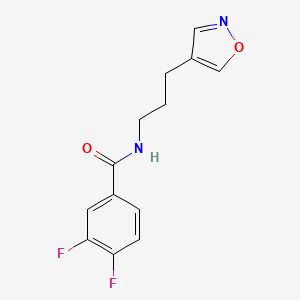

![molecular formula C13H9N3O4S2 B2475496 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid CAS No. 138323-23-6](/img/structure/B2475496.png)

2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid, commonly referred to as BSA, is an organic compound belonging to the class of benzoic acids. It is a versatile compound that is used in a variety of applications in the scientific and medical fields. Its properties make it an ideal choice for a wide range of research applications, from biochemistry to pharmaceuticals.

Scientific Research Applications

Dye-Sensitized Solar Cells

A study explored the influence of various electron-acceptors, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid, on the performance of dye-sensitized solar cells. These electron-acceptors were conjugated to a binary electron-donor diphenylamine-phenanthrocarbazole. The study found that these modifications could significantly affect the energy level, light-harvesting ability, and stability of the solar cells, with some configurations achieving high power conversion efficiency and outstanding stability under prolonged sunlight exposure (Yang et al., 2016).

Organic Photovoltaic Materials

In the field of organic photovoltaics, a study synthesized a metal-free organic sensitizer incorporating triphenylamine and 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid. This sensitizer was evaluated in dye-sensitized solar cells (DSSCs) with various redox electrolytes. It demonstrated high conversion efficiencies, highlighting the potential of such materials in efficient solar energy conversion (Ferdowsi et al., 2018).

Type III Secretion Inhibitors

Research identified 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide as a potential inhibitor of type III secretion in Yersinia. This finding is significant for developing treatments to prevent or treat bacterial infections. The study conducted structure-activity relationship (SAR) analysis and multivariate QSAR models to better understand the effectiveness of these compounds (Kauppi et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

A study focused on bipolar compounds containing a benzo[1,2,5]thiadiazole core, used in the synthesis of red-light-emitting diodes (OLEDs). These compounds, exhibiting solvatochromism and charge-transfer processes, are promising for developing high-performance OLEDs (Thomas et al., 2004).

Anticancer Research

Benzo[c][1,2,5]thiadiazoles have shown potential in anticancer research. A study designed new boron-based benzo[c][1,2,5]thiadiazoles as potential inhibitors targeting tumor hypoxia, which is a key factor in cancer growth. This research paves the way for developing new therapeutic agents for cancer treatment (Das et al., 2023).

properties

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S2/c17-13(18)8-4-1-2-5-9(8)16-22(19,20)11-7-3-6-10-12(11)15-21-14-10/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAJTZUMXHXMEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)

![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)

![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)

![N-Methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2475427.png)

![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)